- Aryl- and heteroaryl-substituted tetrahydroisoquinolines and their preparation, pharmaceutical compositions and use thereof to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, World Intellectual Property Organization, , ,
Cas no 96803-85-9 (Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-)
![Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- structure](https://de.kuujia.com/scimg/cas/96803-85-9x500.png)
96803-85-9 structure
Produktname:Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
- 1-[(2,2-DIETHOXYETHYL)THIO]-3-METHOXY-BENZENE
- 1-[(2,2-Diethoxyethyl)thio]-3-methoxybenzene (ACI)
- (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
- 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
- 1-[[2,2-Bis(ethyloxy)ethyl]thio]-3-(methyloxy)benzene
- 2-[(3-Methoxyphenyl)thio]-1,1-diethoxyethane
- 3-Methoxybenzenethioacetaldehyde diethyl acetal
- DTXSID30545712
- AKOS012938010
- SCHEMBL228468
- 96803-85-9
- DXMQCYBZTUPOFT-UHFFFAOYSA-N
- 1-(2,2-Diethoxyethylsulphanyl)-3-methoxybenzene
- DB-363134
- E80831
- Benzene,1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
- 1-{[2,2-bis(ethyloxy)ethyl]thio}-3-(methyloxy)benzene
- AS-82002
- 1-(2,2-Diethoxy-ethylsulfanyl)-3-methoxy-benzene
- CS-0001520
-
- Inchi: 1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
- InChI-Schlüssel: DXMQCYBZTUPOFT-UHFFFAOYSA-N
- Lächelt: O(C)C1C=C(SCC(OCC)OCC)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 256.11331567g/mol
- Monoisotopenmasse: 256.11331567g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 8
- Komplexität: 184
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 53Ų
Experimentelle Eigenschaften
- Dichte: 1.077
- Siedepunkt: 336.964°C at 760 mmHg
- Flammpunkt: 157.591°C
- Brechungsindex: 1.52
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250454-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$310 | 2024-06-07 | |
eNovation Chemicals LLC | Y1250454-250mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 250mg |
$170 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-100mg |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |
96803-85-9 | 95% | 100mg |
¥793.00 | 2024-04-23 | |
A2B Chem LLC | AD11823-250mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 250mg |
$84.00 | 2024-07-18 | |
1PlusChem | 1P006P7Z-100mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 100mg |
$99.00 | 2024-04-19 | |
A2B Chem LLC | AD11823-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$168.00 | 2024-07-18 | |
Aaron | AR006PGB-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$267.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1250454-1g |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 1g |
$310 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250454-100mg |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- |
96803-85-9 | 95% | 100mg |
$135 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071597-250mg |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane |
96803-85-9 | 95% | 250mg |
¥1483.00 | 2024-04-23 |
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; > 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, rt
Referenz
- Full Color Light Responsive Diarylethene Inks for Reusable PaperAdvanced Functional Materials, 2016, 26(29), 5230-5238,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 2 h, rt
1.2 1 h, rt; 14 h, rt
1.2 1 h, rt; 14 h, rt
Referenz
- Preparation of sulfamate benzothiophenes as antitumor agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 h, rt
Referenz
- Preparation of 9-azabicyclo[3.3.1]nonane derivatives for therapeutic use as dopamine and serotonin reuptake inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Azabicyclo[3.2.1]octane derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Benzofuran derivatives with activity as serotonin reuptake inhibitors and 5-HT1A antagonists, and their use as antidepressants., World Intellectual Property Organization, , ,
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Raw materials
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Preparation Products
Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy- Verwandte Literatur
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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